![molecular formula C23H23N3O4S B3202973 N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide CAS No. 1021223-48-2](/img/structure/B3202973.png)
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide
Vue d'ensemble
Description
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide, also known as CUDC-101, is a small molecule multi-targeted inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer.
Mécanisme D'action
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide exerts its therapeutic effects through the inhibition of multiple targets, including HDACs, EGFR, HER2, and Aβ. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
EGFR and HER2 are receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Inhibition of EGFR and HER2 by N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide leads to the suppression of tumor growth and induction of apoptosis.
Aβ is a peptide that accumulates in the brain of Alzheimer's disease patients, leading to the formation of amyloid plaques and neurodegeneration. Inhibition of Aβ aggregation by N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide leads to the reduction of amyloid plaques and neurotoxicity.
Biochemical and Physiological Effects:
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. In cancer cells, N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide induces apoptosis by activating tumor suppressor genes and inhibiting anti-apoptotic proteins. N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide also inhibits cell proliferation by suppressing the expression of genes involved in cell cycle progression.
In Alzheimer's disease, N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide reduces Aβ-induced neurotoxicity by inhibiting Aβ aggregation and reducing oxidative stress. In inflammatory disorders, N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its multi-targeted inhibition, which allows for the suppression of multiple pathways involved in disease progression. N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide also has a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
However, N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has some limitations for lab experiments, including its potential toxicity at high doses and the need for further optimization to improve its potency and selectivity.
Orientations Futures
For N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide include the development of more potent and selective analogs, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other drugs.
Applications De Recherche Scientifique
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has been shown to inhibit multiple targets, including histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2), leading to the suppression of tumor growth and induction of apoptosis. N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In Alzheimer's disease, N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has been shown to inhibit amyloid-beta (Aβ) aggregation and reduce Aβ-induced neurotoxicity. In inflammatory disorders, N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-30-20-10-8-18(9-11-20)16-25(31(28,29)21-6-4-13-24-15-21)17-23(27)26-14-12-19-5-2-3-7-22(19)26/h2-11,13,15H,12,14,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIGYDQFUGLLKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxybenzyl)pyridine-3-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.